Compound Description: This group of compounds shares the core 1,3,4-oxadiazol-2-amine structure with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. These derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. []
Relevance: These compounds demonstrate the versatility of the 1,3,4-oxadiazol-2-amine scaffold, to which different substituents can be attached at the 5th position, leading to a variety of biological activities. The presence of the 1,3,4-oxadiazol-2-amine moiety in both the target compound and these derivatives highlights their structural similarity. []
Relevance: While structurally distinct in their substituents, the shared 1,3,4-oxadiazol-2-amine core structure between these derivatives and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. []
Relevance: The shared 1,3,4-oxadiazol-2-amine moiety and the presence of aromatic rings in the substituents of both these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggest they may belong to similar chemical classes or categories. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-amine core with the target compound and has a (5-amino-2H-tetrazol-2-yl)methyl substituent at the 5th position. This compound was synthesized as an energetic material precursor and characterized for its physicochemical properties. []
Relevance: The common 1,3,4-oxadiazol-2-amine structure and the presence of a nitrogen-rich heterocycle in the substituent of both this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for similar chemical reactivity and potential applications. []
Compound Description: While EPPA-1 has a more complex structure compared to the target compound, it still contains the 1,3,4-oxadiazol-2-yl moiety. EPPA-1 is a novel phosphodiesterase 4 inhibitor with an improved therapeutic index compared to earlier generation inhibitors. []
Relevance: The presence of the 1,3,4-oxadiazol-2-yl moiety in both EPPA-1 and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine highlights a possible shared pharmacophore and suggests a potential for 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine to exhibit phosphodiesterase 4 inhibitory activity. []
Compound Description: This group of bi-heterocyclic compounds shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. They also feature a (2-amino-1,3-thiazol-4-yl)methyl substituent at the 5th position of the oxadiazole ring and a propanamide group with various un/substituted phenyl rings. []
Relevance: The common 1,3,4-oxadiazol-2-yl group and the presence of sulfur-containing heterocycles in the structures of both these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggest potential for overlapping chemical and biological properties. []
5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine Derivatives
Compound Description: These compounds share the common feature of a (styrylsulfonyl)methyl substituent at the 5th position of either a 1,3,4-oxadiazol-2-amine or a 1,3,4-thiadiazol-2-amine ring. Some of these compounds exhibited significant antioxidant and anti-inflammatory activities. []
Relevance: While these compounds are structurally diverse, their shared structural features with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, specifically the presence of a 1,3,4-oxadiazol-2-amine or a closely related 1,3,4-thiadiazol-2-amine core and a substituted methyl group at the 5th position, suggest they could share similar chemical properties or even biological activities. []
Compound Description: These compounds, like the target compound, possess a 1,3,4-oxadiazol-2-yl moiety. They are characterized by a (2,4-dichlorophenyl)methyl substituent at the 5th position and various amine substituents. These compounds were synthesized as potential anticancer agents. []
Relevance: The shared 1,3,4-oxadiazol-2-yl moiety and the presence of a halogenated phenyl ring in the substituents of both these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests they belong to similar chemical classes or categories. []
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. They also feature a (2,4-dimethylphenoxy)methyl substituent at the 5th position and a substituted acetohydrazide group. These compounds were synthesized and studied for their antibiotic and lipoxygenase inhibitory activities. []
Relevance: The common 1,3,4-oxadiazol-2-yl group and the presence of an aromatic ring linked by a methylene bridge to the oxadiazole core in both these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggest potential for overlapping chemical and biological properties. []
Compound Description: These compounds share the 1,3,4-oxadiazol-2-yl moiety with the target compound and contain a pyridin-2-amine substituent on the methylene group at position 5 of the oxadiazole ring. They were investigated for their antimicrobial and anticancer activities. []
Relevance: The shared 1,3,4-oxadiazol-2-yl core and the presence of an amine-substituted methylene linker at the 5th position in both these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine highlight their structural similarity and suggest they could be classified within the same chemical category. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-amine core with the target compound but differs in its substituents. It has a phenyl group attached to the amine and a pyridin-4-yl group at the 5th position of the oxadiazole ring. This compound was synthesized and its crystal structure was analyzed. []
Relevance: Although structurally distinct in their substituents, the shared 1,3,4-oxadiazol-2-amine core structure between this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. It has a complex substituent at the 5th position of the oxadiazole ring, including a (2-phenylethenyl)sulfonylmethyl group and a methanesulfonamide group linked to a 4-chlorophenyl group. []
Relevance: The presence of the 1,3,4-oxadiazol-2-yl moiety in both this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine highlights a possible shared pharmacophore. []
Compound Description: This compound, like 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, contains a 1,3,4-oxadiazol-2-yl moiety. It is characterized by a (5-methyl-2-phenyl-1H-imidazol-4-yl) group at the 5th position of the oxadiazole ring linked through a thioether bond and a phenylethanone group at position 2. [, ]
Relevance: Although structurally distinct in their substituents, the shared 1,3,4-oxadiazol-2-yl core structure between this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. [, ]
Compound Description: This compound shares the 1,3,4-oxadiazol-2-amine core with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. It features a 2-bromo-5-methoxyphenyl substituent at the 5th position of the oxadiazole ring. []
Relevance: The common 1,3,4-oxadiazol-2-amine structure and the presence of a halogenated aromatic ring in the substituent of both this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggest potential for similar chemical reactivity and potential applications. []
Compound Description: This class of compounds shares the 1,3,4-oxadiazol-2-amine core with the target compound and includes various aryl substituents at the nitrogen and different groups at the 5th position of the oxadiazole ring. These compounds were synthesized and studied for their anticancer activity. []
Relevance: The shared 1,3,4-oxadiazol-2-amine moiety highlights the structural similarity between these analogues and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, suggesting a potential for common biological targets or mechanisms of action. []
Compound Description: This compound, like 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, contains the 1,3,4-oxadiazol-2-yl moiety. It is characterized by a phenyl group at the 5th position of the oxadiazole ring and a 4-chloro-5-(dimethylamino)pyridazin-3(2H)-one substituent linked by a methylene bridge. []
Relevance: Although structurally distinct in their substituents, the shared 1,3,4-oxadiazol-2-yl core structure between this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. []
Compound Description: This group of compounds consists of honokiol derivatives modified with a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety. They were synthesized and evaluated as potential viral entry inhibitors against SARS-CoV-2. []
Relevance: While these compounds differ significantly from 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine in their overall structure, they share the 1,3,4-oxadiazol-2-yl substructure. This commonality highlights the potential of this heterocycle as a building block for developing molecules with diverse biological activities. []
Compound Description: This group of compounds is structurally similar to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, sharing the 1,3,4-oxadiazol-2-amine core and featuring a substituted benzyl group at the 5th position. They differ in the substituent on the benzyl ring, with a 4-chlorobenzyl group in these derivatives compared to a 2-fluorophenoxymethyl group in the target compound. [, ]
Relevance: The close structural similarity, particularly the shared 1,3,4-oxadiazol-2-amine core and the presence of a halogenated aromatic ring linked by a methylene bridge, suggests that these compounds might share similar chemical properties and potentially exhibit similar biological activities to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. [, ]
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. They are characterized by a (2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide group at the 2nd position of the oxadiazole ring through a sulfur atom, and various un/substituted phenyl groups at the 5th position. These compounds were synthesized and screened for antibacterial activity. []
Relevance: Despite the difference in the linker and substituents, the presence of the 1,3,4-oxadiazol-2-yl ring in both these compounds and the target compound indicates that they belong to the same class of heterocyclic compounds, and may exhibit some overlapping biological activities. []
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. They are characterized by a 2H-chromen-2-one group at the 2nd position of the oxadiazole ring, and a 4-acetyl-5H/methyl-5-substituted phenyl group at the 5th position. These compounds were synthesized and evaluated for anticonvulsant activity and neurotoxicity. []
Relevance: Despite the structural differences, particularly in the presence of the chromenone moiety and the absence of a methylene linker, the shared 1,3,4-oxadiazol-2-yl core suggests that these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of heterocyclic compounds and may share some common pharmacological properties. []
Relevance: The presence of the 1,3,4-oxadiazol-2-yl moiety and the similarity in the linker position highlight the structural similarities between these analogues and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, suggesting a potential for 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine to interact with similar biological targets. []
Compound Description: This group of compounds is structurally related to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine by the presence of the 1,3,4-oxadiazol-2-yl moiety. They are distinguished by a (6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl) group at the 5th position of the oxadiazole ring, linked via an imine bond to a 1,3-dihydro-2H-indol-2-one moiety. These compounds were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. []
Relevance: Although structurally diverse, the shared 1,3,4-oxadiazol-2-yl substructure emphasizes the versatility of this heterocyclic scaffold in medicinal chemistry and suggests that 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, as a member of this structural class, might also possess a diverse range of biological activities. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. It is characterized by a 2-chloro-3-pyridyl substituent at the 5th position and a 3-acetyl-2-methyl-2,3-dihydro-oxadiazole ring linked to a 4-fluorophenyl acetate group. []
Relevance: The presence of the 1,3,4-oxadiazol-2-yl moiety in both this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine highlights a possible shared pharmacophore. []
Compound Description: BMS-191011 is a known opener of large-conductance Ca2+-activated potassium (maxi-K) channels and possesses a 1,3,4-oxadiazol-2(3H)-one core, which is structurally similar to the 1,3,4-oxadiazol-2-amine core in 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. []
Relevance: Although BMS-191011 has a different substitution pattern compared to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, the presence of the closely related 1,3,4-oxadiazole ring system suggests that they could share some common chemical properties or even exhibit overlapping biological activities. []
Compound Description: These compounds are structurally related to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine through their shared 1,3,4-thiadiazol-2-amine core, which is a bioisosteric replacement for the 1,3,4-oxadiazol-2-amine core. These compounds were developed as SMN2 splicing modulators for the treatment of spinal muscular atrophy. []
Relevance: Despite differences in the substituents and the presence of a sulfur atom in place of oxygen in the five-membered ring, the structural similarities between these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggest potential for overlapping chemical properties and possibly even biological activities. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. It features a (quinolin-8-yloxy)methyl substituent at the 5th position of the oxadiazole ring and a methyl acetate group linked via a thioether bond at the 2nd position. This compound was synthesized and characterized through various spectroscopic methods and quantum mechanical calculations. []
Relevance: Although structurally distinct in their substituents, the shared 1,3,4-oxadiazol-2-yl core structure between this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. []
Compound Description: This compound shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. It is characterized by a methyl-substituted pyrrolidine ring attached to the 5th position of the oxadiazole ring, with the pyrrolidine nitrogen further substituted with a cyano(methoxycarbonyl)methylene group. []
Relevance: Despite the structural differences, particularly in the linker and the presence of the pyrrolidine ring, the shared 1,3,4-oxadiazol-2-yl core suggests that this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of heterocyclic compounds and may share some common chemical properties. []
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with the target compound. They are characterized by a quinazolin-4(3H)-one group attached to the 4th position of a phenyl ring, which is further linked to the 2nd position of the oxadiazole ring. Various substituents are present on the quinazolinone and the 5th position of the oxadiazole ring. These compounds were studied for their potential as NMDA receptor inhibitors. []
Relevance: Despite the structural differences, particularly in the presence of the quinazolinone moiety and the absence of a methylene linker, the shared 1,3,4-oxadiazol-2-yl core suggests that these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of heterocyclic compounds and may share some common pharmacological properties. []
Compound Description: These compounds share the 1,3,4-oxadiazol-2-yl moiety with the target compound. They feature a pyridine ring directly attached to the 2nd position of the oxadiazole ring, with a chlorine atom present at either the 2nd or 6th position of the pyridine ring and a methyl group at the 5th position of the oxadiazole ring. One of the compounds in this series was investigated as a potential antihypertensive agent. []
Relevance: Despite the absence of a methylene linker and differences in the substitution patterns, the shared 1,3,4-oxadiazol-2-yl core structure suggests that these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine may share some common chemical properties or even exhibit overlapping biological activities. []
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. They are characterized by a 4-bromophenyl acetate group at the 2nd position of the oxadiazole ring, and a 4-acetyl-5-aryl-5-methyl-4,5-dihydro-oxadiazole ring. These compounds were synthesized and characterized through various spectroscopic methods. []
Relevance: Despite the structural differences, particularly in the absence of a methylene linker and the presence of the dihydrooxadiazole ring, the shared 1,3,4-oxadiazol-2-yl core suggests that these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of heterocyclic compounds and may share some common chemical properties. []
Compound Description: This group of compounds shares the 1,3,4-oxadiazol-2-yl moiety with 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine. They are characterized by a 2-methyl-2-phenylpropionitrile group at the 2nd position of the oxadiazole ring, and a piperazine ring at the 5th position. These compounds were synthesized and evaluated for their in vivo anticonvulsant activity and neurotoxicity. []
Relevance: Despite the structural differences, particularly in the absence of a methylene linker and the presence of the piperazine and propionitrile moieties, the shared 1,3,4-oxadiazol-2-yl core suggests that these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine belong to the same class of heterocyclic compounds and may share some common pharmacological properties. []
Compound Description: These compounds are structurally related to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine through their 1,3,4-oxadiazol-2(3H)-one core, which differs from the target compound by the presence of a carbonyl group at the 2nd position. These compounds were synthesized via an iodine-mediated protocol. []
Relevance: Despite the structural differences, notably the presence of a carbonyl group and variations in the substituents, the shared 1,3,4-oxadiazole ring system between these compounds and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine indicates a potential for common chemical reactivity and potential applications. []
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
Compound Description: This compound, like 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, features the 1,3,4-oxadiazol-2-yl moiety. It differs by having a phenyl acetate group directly attached to the 2nd position of the oxadiazole ring and a methyl group at the 5th position. []
Relevance: Although structurally distinct in its substituents and the absence of a methylene linker, the shared 1,3,4-oxadiazol-2-yl core structure between this compound and 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine suggests a potential for common biological targets or mechanisms of action. []
Compound Description: This compound is structurally related to 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine by the presence of the 1,3,4-oxadiazol-2-yl moiety. It features a 2-methyl-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide group attached to the nitrogen atom of the oxadiazole ring. This compound has a new thermodynamically stable crystalline form. []
Relevance: Despite the structural differences, notably the absence of a methylene linker at the 5th position and the presence of a benzamide group, the shared 1,3,4-oxadiazol-2-yl substructure highlights the versatility of this heterocyclic scaffold in medicinal chemistry. This suggests that 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, as a member of this structural class, might also possess interesting physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.